molecular formula C14H17Cl2FN2O2 B2564884 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide CAS No. 1436268-69-7

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide

Cat. No.: B2564884
CAS No.: 1436268-69-7
M. Wt: 335.2
InChI Key: ZIMNSLHKGBQPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with an oxan-4-yl and propan-2-yl substituent on the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives to introduce chlorine and fluorine atoms. This is followed by the formation of the carboxamide group through amide coupling reactions. The oxan-4-yl and propan-2-yl groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxan-4-one derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyridine ring can form halogen bonds with target proteins, while the carboxamide group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    2,6-Dichloro-5-fluoropyridine: Lacks the carboxamide and oxan-4-yl groups, making it less versatile in chemical reactions.

    N-(Oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide: Lacks the halogen substituents, which may reduce its reactivity and binding affinity.

    2,6-Dichloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide: Lacks the fluorine atom, which can affect its chemical properties and biological activity.

Uniqueness: 2,6-Dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide is unique due to the combination of halogen atoms and the oxan-4-yl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2FN2O2/c1-8(2)19(9-3-5-21-6-4-9)14(20)10-7-11(17)13(16)18-12(10)15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMNSLHKGBQPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCOCC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.